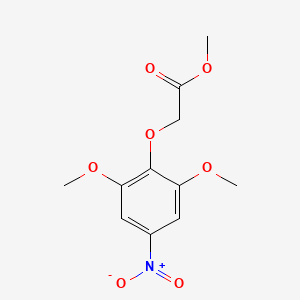

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate

Description

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate (CAS Ref: 10-F374037) is an ester derivative featuring a nitro-substituted aromatic ring with two methoxy groups at the 2- and 6-positions and an acetoxy group linked via an ether oxygen at the 4-position.

Propriétés

IUPAC Name |

methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-8-4-7(12(14)15)5-9(17-2)11(8)19-6-10(13)18-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFCHNMIVJSDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate typically involves the esterification of 2,6-dimethoxy-4-nitrophenol with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

Nucleophilic substitution: Substituted phenoxyacetates.

Reduction: Amino derivatives.

Hydrolysis: 2,6-dimethoxy-4-nitrophenol and methanol.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₃N₁O₅

- Molecular Weight : 239.23 g/mol

- Functional Groups : Nitro group, methoxy groups, and an acetate moiety.

The presence of the nitro group enhances its reactivity, while the methoxy groups can influence its solubility and interaction with biological targets.

Organic Synthesis

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in:

- Esterification Reactions : The compound can be synthesized through esterification of 2,6-dimethoxy-4-nitrophenol with methyl chloroacetate using bases like potassium carbonate in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

- Synthesis of Complex Molecules : Its structural features allow it to act as a building block for more complex organic molecules, facilitating the development of new materials and pharmaceuticals.

Medicinal Chemistry

The compound shows potential applications in medicinal chemistry due to its biological activity:

- Anticancer Activity : Studies have indicated that methyl (2,6-dimethoxy-4-nitrophenoxy)acetate exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in chronic lymphocytic leukemia cells with IC₅₀ values ranging from 0.17 to 2.69 µM.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in drug metabolism, potentially enhancing the efficacy of other therapeutic agents .

Material Science

In material science, methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is used for the preparation of functional materials:

- Polymer Synthesis : Its reactivity allows for incorporation into polymer matrices, leading to materials with tailored properties such as improved thermal stability or enhanced mechanical strength.

- Coatings and Adhesives : The compound can be utilized in formulating coatings and adhesives that require specific chemical resistance and durability due to its structural attributes.

Anticancer Efficacy

A notable study explored the anticancer properties of methyl (2,6-dimethoxy-4-nitrophenoxy)acetate across different cancer cell lines. The results demonstrated that it significantly increased reactive oxygen species levels, contributing to cell death mechanisms in targeted cancer cells. This suggests a dual role where it acts both as a therapeutic agent and a potential lead compound for further drug development.

Enzyme Interaction Studies

Another investigation focused on the compound's interaction with metabolic enzymes. The findings highlighted its ability to modulate enzyme activities associated with drug metabolism pathways. This modulation could have implications for improving drug formulations by altering pharmacokinetics .

Mécanisme D'action

The mechanism of action of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to specific targets .

Comparaison Avec Des Composés Similaires

Substituent Variations: Nitro vs. Fluoro Groups

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) shares structural similarities with the target compound, including a dimethoxyphenyl core. However, the 4-position substituent differs: a fluorine atom replaces the nitro group. Fluorine’s electron-withdrawing nature and smaller atomic radius may enhance stability and alter lipophilicity compared to the nitro group, which is strongly electron-withdrawing and polarizable. This difference could influence reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions .

Ester Group Variations: Methyl vs. Ethyl Esters

The target compound uses a methyl ester, whereas ethyl 4-nitrobenzoate (listed in ) employs an ethyl ester. Methyl esters generally hydrolyze faster under basic conditions due to reduced steric hindrance compared to ethyl esters. This property is critical in prodrug design or controlled-release applications. For example, methyl esters may offer quicker activation in vivo but lower storage stability .

Positional Isomerism: Nitro Group Placement

Compounds like ethyl 2-nitrobenzoate , ethyl 3-nitrobenzoate , and ethyl 4-nitrobenzoate () highlight the impact of nitro group positioning. The target compound’s nitro group at the 4-position on a dimethoxyphenyl ring creates a para-substitution pattern, which can enhance resonance stabilization and electronic effects on the acetoxy moiety. In contrast, ortho- or meta-nitro substituents (as in ethyl 2- or 3-nitrobenzoates) may introduce steric strain or alter dipole moments, affecting solubility and reactivity .

Aromatic Ring Modifications: Methoxy vs. Carboxy Groups

The dimethoxy groups in the target compound contrast with dimethyl pyridine-2,5-dicarboxylate (), which replaces the aromatic benzene ring with a pyridine heterocycle and introduces carboxylate esters. However, the loss of methoxy groups reduces electron-donating effects, which could diminish stabilization of intermediates in synthetic pathways .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: The nitro group in Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate significantly increases electron deficiency at the aromatic ring, making it reactive toward nucleophilic attack. This contrasts with fluorine-substituted analogs, which exhibit milder electronic perturbations .

- Hydrolysis Susceptibility : Methyl esters, as in the target compound, are more prone to hydrolysis than ethyl esters, which may limit their utility in long-term storage but enhance bioavailability in drug delivery systems .

- Commercial Viability: Both Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate and Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate are discontinued, suggesting challenges in synthesis, stability, or market demand .

Activité Biologique

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features, including methoxy and nitro groups. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound is synthesized through the esterification of 2,6-dimethoxy-4-nitrophenol with methyl chloroacetate, typically using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours. The presence of both methoxy and nitro groups contributes to its distinct chemical reactivity, allowing it to participate in nucleophilic substitution, reduction, and hydrolysis reactions.

The biological activity of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is primarily attributed to the reactivity of its nitro group, which can be reduced to form reactive intermediates capable of interacting with biological macromolecules. The methoxy groups may modulate the compound's reactivity and binding affinity to specific targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with nitro groups have shown potential in disrupting microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for these compounds often range from 5 to 10 nM for resistant cancer cell lines, indicating strong anticancer potential .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 7.5 | Microtubule destabilization |

| Compound B | A549 (Lung) | 9.0 | Apoptosis induction |

| Compound C | HeLa (Cervical) | 8.0 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate have also been explored. Modifications at various positions on similar compounds have led to enhanced antibacterial activities against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus. The introduction of substituents at the C-7 position significantly improved efficacy compared to unmodified compounds .

Case Studies

- Anticancer Activity Study : A study investigated the effects of a nitro-substituted derivative on breast cancer cell lines. The results indicated that the compound induced significant apoptosis and inhibited cell proliferation effectively at concentrations as low as 10 nM .

- Antibacterial Evaluation : In a comparative study of lincomycin derivatives modified with methoxy groups, it was found that certain modifications led to a dramatic increase in antibacterial activity against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.